damascone

Beschreibung

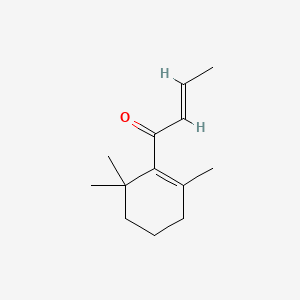

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTBFNDXYDYBEY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051890 | |

| Record name | beta-Damascone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

200.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23726-91-2, 35044-68-9 | |

| Record name | β-Damascone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23726-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Damascone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Damascone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035044689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Damascone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-DAMASCONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I75J0X33Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Damascone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and olfactory characteristics of damascone isomers: α-damascone, β-damascone, γ-damascone, and δ-damascone. Damascones are a class of fragrance compounds known as rose ketones, which are vital components in the flavor and fragrance industries. Despite their relatively low concentrations in natural sources like rose oil, they contribute significantly to the overall aroma.[1] This guide includes detailed experimental protocols for their synthesis and analysis, along with a visualization of the olfactory signaling pathway they activate.

Chemical Structures of this compound Isomers

The damascones are C13-norisoprenoid compounds derived from the degradation of carotenoids.[2] They share a common trimethylcyclohexenyl core and a butenone side chain. The isomers differ in the position of the double bond within the cyclohexenyl ring.

References

Natural occurrence of beta-damascone in Vitis vinifera grapes

An In-depth Technical Guide on the Natural Occurrence of Beta-Damascone in Vitis vinifera Grapes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-damascone is a C13-norisoprenoid of significant interest in the fields of flavor chemistry and enology. Despite its typically low concentrations, its potent and desirable floral and fruity aroma, often described as rose-like or cooked apple, imparts a crucial sensory dimension to many products, most notably wine derived from Vitis vinifera grapes.[1][2] The formation of beta-damascone is a complex process that begins with the enzymatic degradation of carotenoids in the grape berry and continues through chemical transformations during winemaking and aging.[3] This guide provides a comprehensive technical overview of the natural occurrence of beta-damascone in Vitis vinifera grapes, its biosynthetic origins, and the analytical methodologies used for its quantification.

Biosynthesis and Precursors

The biosynthetic pathway of beta-damascone originates from the C40 carotenoids, specifically violaxanthin and neoxanthin, which are present in grape berries.[4][5] The initial and rate-limiting step is the enzymatic cleavage of these carotenoids by carotenoid cleavage dioxygenases (CCDs).[5] In Vitis vinifera, the enzyme VviCCD4b has been identified as playing a key role in this process.[5][6]

The cleavage of neoxanthin yields a C13 intermediate known as grasshopper ketone.[7] This intermediate can then undergo enzymatic reduction to form megastigma-6,7-dien-3,5,9-triol (an allenic triol).[3][7] These C13-norisoprenoid precursors are often found in grapes as non-volatile, flavorless glycosides, such as 3-hydroxy-beta-damascone glucoside and the acetylenic diol, megastigma-5-en-7-yne-3,9-diol.[3][8] The glycosylation of these precursors is a critical step for their stability and accumulation within the grape berry.[3]

The release of volatile beta-damascone from these glycosidically bound precursors occurs through acid-catalyzed hydrolysis and rearrangement, a process that is facilitated by the acidic environment of wine (typically pH 3.0-3.5) and can be influenced by enzymatic activities from yeast during fermentation.[2][3] This slow release of beta-damascone contributes to the development of wine aroma during aging.[3]

Recent research has also highlighted a regulatory layer in this biosynthetic pathway. The transcription factor VviWRKY24 has been shown to promote the biosynthesis of abscisic acid (ABA), a plant hormone also derived from carotenoid precursors.[4][5][6] Increased ABA levels, in turn, induce the expression of VviCCD4b, thereby enhancing the production of beta-damascone precursors.[5][6]

Signaling Pathway of Beta-Damascone Biosynthesis

Quantitative Data

The concentration of beta-damascone in Vitis vinifera grapes and the resulting wines can vary significantly depending on the grape variety, viticultural practices, grape maturity, and winemaking techniques. The following tables summarize available quantitative data.

Table 1: Concentration of Beta-Damascone in Vitis vinifera Wines

| Wine Type/Variety | Concentration Range (µg/L) | Reference(s) |

| Red Wines (general) | ~1.0 (free), ~2.0 (total) | [9] |

| White Wines (general) | 5 - 10 | [10] |

| Riesling | 0.6 - 2.6 | [11] |

| Albariño | 6 - 19 | [11] |

Table 2: Concentration of Free and Glycosidically Bound Beta-Damascone in Vitis vinifera Grapes

| Grape Variety | Form | Concentration | Reference(s) |

| Marselan | Free | Significantly higher than Merlot | [1] |

| Merlot | Free | Lower than Marselan | [1] |

| Marselan | Glycosidically Bound | No significant difference with Merlot | [1] |

| Merlot | Glycosidically Bound | No significant difference with Marselan | [1] |

| St. Pepin | Free | 17.6 µg/L (in juice) | [3] |

| Cabernet Sauvignon | Precursors | Ratio of 3-hydroxy-β-damascone to β-damascone generated upon hydrolysis is ~10:1 | [5] |

Experimental Protocols

Accurate quantification of beta-damascone and its precursors is crucial for research and quality control. The following are detailed protocols for the analysis of free beta-damascone and its glycosidically bound precursors in grapes.

Protocol 1: Analysis of Free Beta-Damascone by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile compounds like beta-damascone in grape juice or wine.

Materials and Equipment:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME holder for manual or automated injection

-

Heater-stirrer or water bath with temperature control

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., deuterated beta-damascone or 3-hexanone)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Place 5 mL of grape juice or wine into a 20 mL headspace vial.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

-

Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Incubation: Immediately seal the vial and place it in a water bath or on a heater-stirrer. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with constant agitation to allow for equilibration of the analytes between the sample and the headspace.[10]

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.[10]

-

Thermal Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes (e.g., 250°C for 5 minutes).[10]

-

GC Column: Use a suitable capillary column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

-

Oven Temperature Program: A typical program could be: initial temperature of 40°C held for 2 minutes, ramp at 5°C/min to 240°C, and hold for 5 minutes.

-

MS Conditions: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of beta-damascone (e.g., m/z 190, 121, 69) and the internal standard.[12]

-

-

Quantification: Create a calibration curve using standard solutions of beta-damascone and the internal standard to calculate the concentration in the sample.

Experimental Workflow for Free Beta-Damascone Analysis

Protocol 2: Analysis of Glycosidically Bound Beta-Damascone Precursors

This protocol involves the isolation of the glycosidic fraction followed by hydrolysis to release the aglycones, including beta-damascone.

Materials and Equipment:

-

Grape skins or must

-

Methanol

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent like LiChrolut EN)

-

Hydrochloric acid (HCl) or a commercial enzyme preparation (e.g., AR2000)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator and nitrogen evaporator

-

GC-MS system

Procedure:

-

Extraction of Glycosides:

-

Homogenize grape skins in methanol.

-

Centrifuge and collect the supernatant.

-

Concentrate the methanolic extract under reduced pressure.

-

Dilute the concentrate with water.

-

-

Isolation of Glycosidic Fraction by SPE:

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the diluted extract onto the cartridge.

-

Wash the cartridge with water to remove sugars and other polar compounds.

-

Elute the glycosidically bound precursors with methanol.

-

Evaporate the methanol eluate to dryness.

-

-

Hydrolysis:

-

Acid Hydrolysis: Re-dissolve the dried glycoside fraction in an acidic solution (e.g., pH 3.0-3.2 with HCl) and heat (e.g., 100°C for 16 hours) to release the aglycones.[5][13]

-

Enzymatic Hydrolysis: Alternatively, re-dissolve the glycosides in a suitable buffer and add a commercial glycosidase enzyme preparation. Incubate at the recommended temperature and time to release the aglycones. Enzymatic hydrolysis is generally milder and less prone to artifact formation.[14]

-

-

Extraction of Released Aglycones:

-

Neutralize the hydrolysate if acid hydrolysis was used.

-

Perform a liquid-liquid extraction of the hydrolysate with a solvent such as dichloromethane.

-

Collect and combine the organic phases.

-

-

Sample Preparation for GC-MS:

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis: Analyze the concentrated extract using the GC-MS conditions described in Protocol 1 for the quantification of the released beta-damascone.

Experimental Workflow for Glycosidically Bound Precursor Analysis

Conclusion

Beta-damascone is a pivotal aroma compound in Vitis vinifera grapes, contributing significantly to the aromatic complexity of wine. Its formation from carotenoid precursors is a multi-step process involving enzymatic cleavage and subsequent hydrolysis of non-volatile glycosidic intermediates. The concentration of beta-damascone is influenced by a combination of genetic factors (grape variety), environmental conditions, and winemaking practices. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of both the free, volatile form of beta-damascone and its bound precursors, enabling further research into its biosynthesis, regulation, and impact on wine quality.

References

- 1. mdpi.com [mdpi.com]

- 2. The Actual and Potential Aroma of Winemaking Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of red grape glycosidic aroma precursors by glycosyl glucose quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Which impact for beta-damascenone on red wines aroma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Rootstock Influence on Wine Aroma Compounds and Sensory Perception: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vitis vinifera - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Olfactory Perception and Receptor Binding of Damascone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The damascones are a group of isomeric ketones that are highly valued in the fragrance and flavor industry for their complex and powerful rosy, fruity, and slightly woody odors. The subtle differences in the position of the double bond within the cyclohexene ring of α-, β-, γ-, and δ-damascone lead to distinct olfactory perceptions. Understanding the relationship between the molecular structure of these isomers and their interaction with olfactory receptors (ORs) is crucial for the rational design of new fragrance ingredients and for a deeper comprehension of the mechanisms of olfaction. This technical guide provides a comprehensive overview of the current knowledge on the olfactory perception and receptor binding of damascone isomers, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Olfactory Perception of this compound Isomers

The olfactory profiles of this compound isomers are distinct, highlighting the remarkable specificity of the human olfactory system. Sensory evaluation studies have characterized the odor qualities of the most common isomers:

-

α-Damascone: Possesses a complex odor with rosy, apple, and minty notes.

-

β-Damascone: Characterized by a powerful and diffusive scent with prominent fruity, plum, and rosy notes.

-

γ-Damascone: Offers a rich, warm, and spicy-rosy aroma with tobacco and dried fruit undertones.

-

δ-Damascone: Exhibits a strong fruity and rosy character, often described as being similar to α-damascone but with a more pronounced metallic and fruity nuance[1].

Quantitative Olfactory Thresholds

The potency of an odorant is quantified by its olfactory threshold, the minimum concentration at which it can be detected. Recent studies utilizing the S-curve method have determined the odor thresholds for three of the this compound isomers, revealing significant differences in their potency[1].

| Isomer | Odor Threshold (μg/mL) |

| α-Damascone | 0.0145[1] |

| β-Damascone | 0.0373[1] |

| δ-Damascone | 0.0011[1] |

Note: Data for γ-damascone was not available in the cited study.

These results indicate that δ-damascone is the most potent of the three isomers, with an odor threshold more than ten times lower than that of α-damascone and over thirty times lower than that of β-damascone[1].

Olfactory Receptor Binding and Signaling

The perception of odorants begins with their binding to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium.

Molecular Docking and Binding Affinity

Computational molecular docking studies have been employed to investigate the binding of this compound isomers to ORs. These studies predict the binding poses and estimate the binding energies, providing insights into the molecular basis of their different potencies.

One study revealed that δ-damascone exhibits the lowest binding energy among the studied isomers, which correlates with its low odor threshold and high potency[1]. The same study identified key amino acid residues, such as TYR-262 and TYR-251 , as being crucial for the interaction between this compound isomers and the binding pocket of the olfactory receptor[1]. Molecular dynamics simulations further suggest that the stability of the this compound-receptor complex is influenced by the isomer's structure, with α- and δ-damascone forming more stable complexes[1].

While specific binding energy values for each isomer with a range of identified olfactory receptors are not yet widely published, the available data strongly suggests that the position of the double bond significantly impacts the binding affinity and stability of the ligand-receptor interaction.

Olfactory Signaling Pathway

The binding of a this compound isomer to its cognate OR initiates a downstream signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain. The canonical olfactory signaling pathway is as follows:

References

The Scent of a Rose: A Technical Guide to the Discovery and Chemical History of Rose Ketones

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Rose ketones, a class of C13-norisoprenoid compounds, are fundamentally important to the characteristic aroma of roses and are widely utilized in the fragrance and flavor industries. Despite their extremely low concentrations in rose essential oil, their remarkably low odor thresholds make them dominant contributors to the floral and fruity notes. This technical guide provides an in-depth exploration of the discovery, chemical history, biosynthesis, and synthesis of the most significant rose ketones, including β-damascenone, β-damascone, and α-damascone. Detailed experimental protocols for their synthesis and analysis are provided, along with comprehensive quantitative data to serve as a valuable resource for researchers.

Introduction: The Essence of Rose

The olfactory profile of the rose is a complex blend of hundreds of volatile organic compounds. Among these, a family of compounds known as rose ketones, which includes damascenones and damascones, plays a pivotal role.[1][2][3][4] These compounds, derived from the degradation of carotenoids, possess intensely powerful and pleasant aromas.[1][4] β-Damascenone, in particular, is a key contributor to the aroma of roses, despite its very low concentration.[1][4] This guide delves into the chemical history of these fascinating molecules, their natural biosynthetic origins, and the chemical pathways developed for their synthesis.

Discovery and Chemical History

The quest to understand the chemical components responsible for the signature scent of Bulgarian rose oil (Rosa damascena Mill.) led to the discovery of rose ketones in the 1960s.[5][6][7] A collaborative effort between the fragrance and flavor company Firmenich and researchers at ETH Zürich, notably Dr. Ervin Kováts, undertook the challenge of identifying the trace constituents that were missing from synthetic rose oil formulations.[5][6]

In a landmark 1970 paper published in Helvetica Chimica Acta, E. Demole, P. Enggist, U. Säuberli, M. Stoll, and E. Sz. Kováts officially reported the structure and synthesis of damascenone.[6][8][9] They identified it as (E)-1-(2,6,6-trimethyl-1-cyclohexa-1,3-dienyl)but-2-en-1-one, a key odorous constituent of Bulgarian rose oil.[6][8] The name "damascenone" is derived from the Damask rose, Rosa damascena, from which it was first isolated.[4][5] This discovery was a significant milestone in fragrance chemistry, providing a crucial component for creating more authentic and impactful rose scents in perfumery.[10]

Chemical and Physical Properties of Key Rose Ketones

The unique sensory properties of rose ketones are a direct result of their chemical structures. Below is a summary of the key chemical and physical properties of β-damascenone, β-damascone, and α-damascone.

| Property | β-Damascenone | β-Damascone | α-Damascone |

| Chemical Structure | (E)-1-(2,6,6-Trimethyl-1,cyclohexa-1,3-dienyl)but-2-en-1-one | (E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one |

| Molecular Formula | C₁₃H₁₈O | C₁₃H₂₀O | C₁₃H₂₀O |

| Molar Mass | 190.28 g/mol | 192.30 g/mol | 192.30 g/mol |

| CAS Number | 23726-93-4 | 23726-91-2 | 43052-87-5 |

| Appearance | Pale yellow liquid | Colorless to pale yellow liquid | Pale yellow liquid |

| Boiling Point | 116 °C at 13 Torr | ~130-135 °C at 10 mmHg | 150 °C |

| Density | 0.945-0.952 g/mL | 0.934-0.942 g/mL | 0.935 g/mL |

| Odor Profile | Floral, fruity, honey, tea | Fruity, floral, blackcurrant, plum | Rosy, apple, pear, tobacco |

Quantitative Analysis

The profound impact of rose ketones on aroma is best understood through quantitative data, particularly their concentration in natural sources and their odor detection thresholds.

Concentration in Rose Essential Oil

The concentration of rose ketones in essential oils can vary depending on the rose variety, geographical origin, and extraction method.

| Compound | Rose Variety | Concentration | Reference |

| β-Damascenone | Rosa damascena (Bulgarian Rose Oil) | ~100 ppm (0.01%) | [1] |

| β-Damascenone | Rosa damascena | 0.14% of oil | [2][4] |

| β-Ionone | Rosa damascena | 0.03% of oil | [4] |

Odor Detection Thresholds

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. The exceptionally low odor thresholds of rose ketones highlight their importance to the overall aroma.

| Compound | Medium | Odor Threshold (ppb or µg/L) | Reference |

| β-Damascenone | Water | 0.002 | [2] |

| α-Damascone (levorotatory form) | 1.5 | [11][12] | |

| α-Damascone (dextrorotatory form) | 100 | [11][12] |

Biosynthesis of Rose Ketones

Rose ketones are not synthesized directly in plants but are rather the degradation products of C40 carotenoids.[1][4] The primary precursor for β-damascenone is the xanthophyll 9'-cis-neoxanthin.[2] The biosynthesis is initiated by the enzymatic cleavage of the carotenoid backbone.

The key enzymes in this process are Carotenoid Cleavage Dioxygenases (CCDs) , which are non-heme iron-containing enzymes.[13][14][15][16][17] These enzymes catalyze the oxidative cleavage of specific double bonds in the carotenoid molecule. The cleavage of 9'-cis-neoxanthin at the 9,10 and 9',10' positions by CCDs yields a C13 intermediate known as grasshopper ketone .[18][19][20][21][22] Subsequent enzymatic and/or acid-catalyzed reactions, including dehydration and rearrangement, convert grasshopper ketone into β-damascenone.

Chemical Synthesis of Rose Ketones

Several synthetic routes have been developed to produce rose ketones for the fragrance and flavor industries. The choice of a particular route often depends on the availability of starting materials and the desired scale of production.

Synthesis of β-Damascenone from Citral

This method involves the conversion of the readily available starting material, citral, to α-cyclogeranic acid, followed by a series of transformations to yield β-damascenone.[23][24]

Experimental Protocol: Synthesis from Citral [23][24]

-

Oxidation and Cyclization to α-Cyclogeranic Acid:

-

To a reaction vessel, add citral, a reducing agent (e.g., sodium sulfite), a suitable solvent (e.g., acetonitrile), and an aqueous solution of sodium dihydrogen phosphate.

-

At a temperature of 10-40 °C, slowly add a solution of sodium chlorite.

-

After the addition is complete, stir the reaction mixture at room temperature for 16-24 hours.

-

Separate the organic phase and extract the aqueous phase with a suitable solvent. Combine the organic phases and remove the solvent.

-

Neutralize the residue with a base, stir for 0.2-1 hour, and then separate the layers.

-

Extract the aqueous phase and then acidify it to a pH of 1.8-2.2 with a suitable acid.

-

Separate the organic phase, extract the aqueous phase, combine the organic phases, and concentrate to obtain crude α-cyclogeranic acid.

-

-

Conversion to α-Damascone:

-

Treat the α-cyclogeranic acid with thionyl chloride to form the corresponding acid chloride.

-

Perform an alkaline elimination reaction to yield cyclogeranenone.

-

React the cyclogeranenone with allyl magnesium chloride, followed by acidic isomerization to yield α-damascone.

-

-

Conversion to β-Damascenone:

-

Subject the α-damascone to epoxidation using an oxidizing agent like peracetic acid.

-

Perform an alkaline ring-opening of the epoxide, for instance, using potassium carbonate in methanol, to yield a hydroxyl damascone intermediate.

-

Catalytically dehydrate the hydroxyl this compound intermediate using an acid catalyst such as p-toluenesulfonic acid with heating to yield β-damascenone.

-

Synthesis of β-Damascenone via Diels-Alder Reaction

This synthetic route utilizes a Diels-Alder reaction as a key step.[23]

Experimental Protocol: Diels-Alder Synthesis [23]

-

Diels-Alder Addition:

-

In a reaction vessel, combine 1,3-pentadiene and 4-methyl-3-penten-2-one.

-

Add a Lewis acid catalyst, such as AlCl₃.

-

Allow the Diels-Alder addition reaction to proceed.

-

Upon completion, quench the reaction with ice water and separate the organic layer.

-

Wash the organic phase with a saturated aqueous sodium chloride solution.

-

Recover the solvent by distillation and purify the product by rectification to obtain 1-(2,6,6,-trimethylcyclohex-3-enyl)-ethanone.

-

-

Isomerization and Aldol Condensation:

-

Isomerize the product from the previous step to 1-(2,6,6,-trimethylcyclohexyl-1-alkenyl)-butanone.

-

Perform a hydroxyaldehyde condensation reaction with acetaldehyde.

-

Monitor the reaction by Gas Chromatography (GC).

-

Once the starting material is consumed, quench the reaction with a 10% hydrochloric acid solution.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Process the combined organic phases to isolate the final product, β-damascenone.

-

Synthesis of β-Damascenone from β-Ionone

β-Ionone, another rose ketone, can serve as a starting material for the synthesis of β-damascenone.[3][24][25][26] This multi-step process involves the formation of an isoxazole derivative and subsequent rearrangement.

Experimental Protocol: Synthesis from β-Ionone [3][25]

-

Formation of β-Ionone Oxime:

-

React β-ionone with hydroxylamine hydrochloride in an alkaline environment (e.g., sodium acetate in an ethanol/water mixture) at 40-80°C for 1-5 hours.

-

-

Formation of Isoxazole Derivative:

-

React the β-ionone oxime with a halogen (e.g., iodine) and a metal salt in a solvent at 40-100°C for 4-12 hours.

-

-

Rearrangement to β-Dihydrothis compound:

-

In a solvent at low temperature (-40°C to 0°C), react the isoxazole derivative with metallic sodium and an organic alcohol.

-

-

Oxidation and Elimination to β-Damascenone:

-

In an organic solvent, add an initiator, β-dihydrothis compound, and a halogenated oxidant (e.g., N-bromosuccinimide).

-

Heat the mixture to 40-100°C for 1-6 hours.

-

Add a base and heat to 100-160°C for 10-24 hours to induce an elimination reaction, yielding the final β-damascenone product.

-

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification and quantification of rose ketones in complex matrices like essential oils.

Experimental Protocol: GC-MS/MS Analysis of β-Damascenone in Rose Oil [1]

-

Sample Preparation:

-

Dilute the rose oil sample in a suitable solvent such as chloroform (e.g., 0.1% solution). No further pretreatment is typically necessary.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

-

Injector: Splitless Pulsed Injection (SPI) at 30 °C for 0.15 min, then ramped at 150 °C/min to 250 °C and held for 15 min.[1]

-

Oven Temperature Program: Start at 50 °C for 1 min, then ramp at 15 °C/min to 305 °C.[1]

-

Mass Spectrometer: Tandem mass spectrometer (MS/MS) for enhanced selectivity.

-

Ionization: Electron Impact (EI).

-

Data Acquisition: Select the molecular ion of β-damascenone as the parent ion for MS/MS analysis.

-

-

Quantification:

-

Prepare a standard solution of β-damascenone in the same solvent used for the sample dilution.

-

Analyze the standard and the sample under the same GC-MS/MS conditions.

-

Quantify the amount of β-damascenone in the sample by comparing the peak area to that of the standard.

-

Conclusion

The discovery of rose ketones revolutionized the fragrance industry, enabling the creation of more authentic and nuanced rose scents. Their chemical history, from their initial isolation from Rosa damascena to the development of various synthetic routes, showcases the advancements in analytical and synthetic chemistry. The understanding of their biosynthesis from carotenoids provides insights into the intricate metabolic pathways within plants. This technical guide, with its compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways, serves as a comprehensive resource for scientists and researchers working with these potent and valuable aroma compounds. The continued study of rose ketones promises further innovations in the fields of fragrance, flavor, and plant science.

References

- 1. agilent.com [agilent.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. Damascenone - Molecule of the Month - August 2015 - HTML version [chm.bris.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. rosa_x_damascena [Tinkturenpresse] [tinkturenpresse.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Odor Detection Thresholds & References [leffingwell.com]

- 12. ScenTree - (E/Z)-Alpha-damascone® (CAS N° 43052-87-5) [scentree.co]

- 13. Carotenoid Cleavage Dioxygenases [warwick.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive Analysis of Carotenoid Cleavage Dioxygenases Gene Family and Its Expression in Response to Abiotic Stress in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Enzymology of the carotenoid cleavage dioxygenases: reaction mechanisms, inhibition and biochemical roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Grasshopper ketone | C13H20O3 | CID 13922639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. grasshopper ketone [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. Grasshopper ketone - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. The allenic ketone from grasshoppers - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. CN109053407B - Method for synthesizing beta-damascenone - Google Patents [patents.google.com]

- 25. CN104003860A - Preparation method of beta-damascenone spice - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

CAS number and IUPAC nomenclature for alpha-damascone

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Damascone, a C13 norterpenoid ketone, is a significant molecule in the fragrance and flavor industry, prized for its complex rosy and fruity aroma. While its primary applications are in perfumery, its biological activity as a skin sensitizer warrants a closer examination of its molecular interactions. This technical guide provides an in-depth overview of α-damascone, covering its chemical identity, synthesis, physico-chemical properties, and analytical methods. It also explores the current understanding of its biological effects, aiming to provide a valuable resource for researchers and professionals in drug development who may encounter this or structurally related compounds.

Chemical Identity: CAS Number and IUPAC Nomenclature

The chemical identity of α-damascone can be ambiguous due to the existence of different isomers. The two most commonly cited CAS numbers are:

-

43052-87-5 : This CAS number typically refers to a mixture of the (E) and (Z) isomers of α-damascone.[1][2][3][4]

-

24720-09-0 : This CAS number specifically denotes the (E)-isomer, also known as trans-α-damascone.

The IUPAC nomenclature for α-damascone also varies depending on the specific isomer and the conventions used. The most accurate IUPAC name for the trans isomer is:

Other synonyms include Dorinone Alpha and Dihydro floriffone Alpha.[5]

Physico-Chemical Properties

The following table summarizes the key physico-chemical properties of α-damascone.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O | [1][7] |

| Molecular Weight | 192.30 g/mol | [3][7] |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Density | 0.928 - 0.943 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.492 - 1.499 at 20 °C | [2][7] |

| Boiling Point | 150 °C | [7] |

| Flash Point | > 100 °C | [7] |

| Solubility | Soluble in alcohol; practically insoluble in water. | [1] |

| Vapor Pressure | 0.0213 hPa at 20°C | [1] |

Synthesis of α-Damascone

Organic synthesis is the primary method for the commercial production of α-damascone, offering control over purity and yield.[8] Several synthetic routes have been developed, with common starting materials including α-ionone and citral.

Synthesis from α-Ionone

A notable four-step synthesis from α-ionone has been reported with a total yield of 54.9% and a final purity of 97%.[9] This pathway involves oximation, epoxidation, dehydration, and reduction.

A detailed experimental protocol for this synthesis route is not publicly available in the search results. However, the general steps are outlined below.

-

Oximation of α-Ionone: α-Ionone is reacted with hydroxylamine to form the corresponding oxime.

-

Epoxidation: The oxime intermediate undergoes epoxidation.

-

Dehydration: The epoxide is then subjected to dehydration.

-

Reduction: The final step involves the reduction of the intermediate to yield α-damascone.

Synthesis from Cyclogeranic Acid Derivatives

Another common synthetic route involves the use of cyclogeranic acid derivatives. This method proceeds via the reaction of a cyclogeranic acid ester or halide with an allyl magnesium halide, followed by pyrolysis to rearrange the double bond.[7]

The following diagram illustrates a generalized workflow for the synthesis of α-damascone.

Caption: Generalized synthetic pathways to α-damascone.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of α-damascone. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is routinely used to determine the purity of α-damascone and to identify its presence in complex mixtures such as essential oils and consumer products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of α-damascone and its synthetic intermediates.

Biological Activity and Toxicological Profile

The biological activity of α-damascone has been primarily investigated in the context of its use as a fragrance ingredient.

Skin Sensitization

α-Damascone is classified as a skin sensitizer.[2] Toxicological and dermatological reviews have been conducted to assess its safety in consumer products.[10][11] The presence of an α,β-unsaturated ketone moiety is a structural alert for potential protein binding via Michael addition, which is a known mechanism for skin sensitization.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of in-depth, publicly available research on the specific molecular targets, receptor interactions, or cell signaling pathways affected by α-damascone, particularly in a context relevant to drug development. The primary focus of existing literature is on its toxicological profile as a fragrance allergen. Further research is required to elucidate any potential pharmacological activity beyond its role as a sensitizer. The structural similarity to other norisoprenoids, some of which have been shown to interact with biological systems, suggests that this could be a fruitful area for future investigation.

The following diagram illustrates the logical relationship between the chemical structure of α-damascone and its known biological effect.

Caption: Postulated mechanism of α-damascone-induced skin sensitization.

Conclusion

α-Damascone is a well-characterized fragrance and flavor compound with established synthetic routes and analytical methods. While its biological activity has been primarily studied in the context of dermatology and toxicology, its chemical structure presents possibilities for interactions with biological systems that are yet to be fully explored. For researchers and professionals in drug development, α-damascone serves as an example of a bioactive small molecule whose full pharmacological potential remains to be elucidated. Future research into its molecular mechanisms of action could reveal novel biological targets and signaling pathways, potentially opening new avenues for therapeutic intervention.

References

- 1. scent.vn [scent.vn]

- 2. alpha-damascone, 43052-87-5 [thegoodscentscompany.com]

- 3. Alpha-damascone (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. amiscientific.com [amiscientific.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. (E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | The Fragrance Conservatory [fragranceconservatory.com]

- 7. ScenTree - (E/Z)-Alpha-damascone® (CAS N° 43052-87-5) [scentree.co]

- 8. Production Methods Of Alpha-damascone: A Comprehensive Overview [chemicalbull.com]

- 9. alpha-Damascone | 43052-87-5 | Benchchem [benchchem.com]

- 10. Fragrance material review on alpha-damascone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragrance material review on cis-alpha-damascone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Delta-Damascone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-damascone, a member of the rose ketone family, is a significant volatile organic compound prized for its complex and potent aroma profile. Characterized by fruity, rosy, and slightly woody notes, it is a key ingredient in the flavor and fragrance industries.[1][2] While its primary applications are in consumer products, a thorough understanding of its physicochemical properties is essential for researchers in various fields, including analytical chemistry, materials science, and toxicology. This technical guide provides an in-depth overview of the core physicochemical characteristics of delta-damascone, detailed experimental protocols for their determination, and relevant logical workflows.

Chemical Identity

-

IUPAC Name: (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one[1]

-

Common Synonyms: δ-Damascone, Rose Ketone-3, Damascone Delta

-

CAS Number: 57378-68-4[1]

-

Molecular Formula: C₁₃H₂₀O[1]

-

Molecular Weight: 192.30 g/mol [1]

-

Chemical Structure:

-

SMILES: C/C=C/C(=O)C1C(C=CCC1(C)C)C[1]

-

Physicochemical Properties

The physicochemical properties of delta-damascone are critical for its application, stability, and environmental fate. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Reference / Method |

| Physical Form | Colorless to pale yellow liquid | [1][3] |

| Melting Point | 10 °C (experimental) | |

| Boiling Point | 230 °C (decomposition, experimental); 253 °C[4]; 264 °C[1] | Multiple sources |

| Density | 0.920 - 0.940 g/cm³ @ 25 °C | [5] |

| Water Solubility | 77.2 mg/L @ 20 °C (experimental) | |

| Vapor Pressure | 2.72 Pa @ 23 °C (experimental); 0.020281 mm Hg @ 23° C | |

| Log Kₒw (Octanol/Water Partition Coefficient) | 4.2 @ 35 °C (experimental) | |

| Henry's Law Constant | 15.5 Pa·m³/mol (calculated) | |

| Flash Point | 103 °C | [3] |

| Refractive Index | 1.485 - 1.502 @ 20 °C | [5] |

Experimental Protocols

The determination of the physicochemical properties listed above is guided by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point (OECD Test Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[6][7][8][9] For a substance like delta-damascone, which has a low melting point, methods such as differential scanning calorimetry (DSC) or differential thermal analysis (DTA) are highly suitable.[6][10]

-

Principle: In DSC/DTA, the sample and a reference material are subjected to a controlled temperature program.[10] A difference in energy input is recorded as the substance undergoes a phase transition, providing a precise melting temperature.[10] Other applicable methods include the capillary tube method (in a liquid bath or metal block) and using a Kofler hot bar.[6][9]

Boiling Point (OECD Test Guideline 103)

This guideline provides various methods to determine the boiling point of liquids that are chemically stable at their boiling point.[11][12][13]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[11][12] Methods include ebulliometry, dynamic methods (which can also determine vapor pressure), and distillation methods.[11] For regulatory purposes, observing the temperature at which consistent bubbling begins and ceases upon cooling in a specialized apparatus is a common approach.[14][15] DSC and DTA can also be used for this determination.[11]

Vapor Pressure (OECD Test Guideline 104)

This guideline outlines multiple methods for measuring vapor pressure over different ranges.[16][17][18][19][20]

-

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. The guideline describes dynamic, static, and effusion methods.[16][17] For a compound with relatively low volatility like delta-damascone, the gas saturation method or a static method would be appropriate.[16] The measurement should be taken at a minimum of two temperatures to establish the vapor pressure curve.[16][17]

Water Solubility (OECD Test Guideline 105)

This guideline details methods for determining the water solubility of substances that are stable and not volatile in water.[3][21][22][23][24]

-

Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature.[21] Two primary methods are described:

-

Column Elution Method: Suitable for substances with low solubility (< 10⁻² g/L). Water is passed through a column containing the test substance, and the concentration in the eluate is analyzed.[23]

-

Flask Method: Suitable for substances with higher solubility (> 10⁻² g/L). The substance is stirred in water until equilibrium is reached, and the concentration in the aqueous phase is determined after separating any undissolved substance.[23] Given delta-damascone's solubility of ~77 mg/L, the flask method is appropriate.

-

Partition Coefficient (n-octanol/water) (OECD Test Guideline 117)

The n-octanol/water partition coefficient (Kₒw or Pₒw) is a measure of a chemical's lipophilicity. The High-Performance Liquid Chromatography (HPLC) method is commonly used.[4][25][26][27][28]

-

Principle: This method uses reverse-phase HPLC, where the column's stationary phase is nonpolar (e.g., silica with long hydrocarbon chains).[26][28] The test substance is injected into the column, and its retention time is measured.[26] Lipophilic substances are retained longer than hydrophilic ones.[26] The log Kₒw is determined by comparing the retention time to that of a series of reference compounds with known log Kₒw values.[26] This method is suitable for compounds with log Kₒw values in the range of 0 to 6.[4][28]

Logical and Experimental Workflows

Chemical Synthesis of Delta-Damascone

The industrial synthesis of delta-damascone is a multi-step process. A common route involves a Diels-Alder reaction followed by an aldol condensation.[1]

Caption: Synthetic pathway for delta-damascone production.

Analytical Workflow for Fragrance Compounds

The analysis of volatile compounds like delta-damascone in complex matrices such as consumer products typically involves sample preparation followed by chromatographic separation and mass spectrometric detection.[29][30][31][32]

Caption: General workflow for analyzing delta-damascone in products.

Biological Context for Drug Development Professionals

While delta-damascone itself is not a therapeutic agent and lacks specific research on its interaction with signaling pathways, it belongs to the chemical class of ketones. Endogenous ketone bodies, such as β-hydroxybutyrate, have been identified as signaling molecules that can influence cellular processes.[33][34] They can, for example, inhibit histone deacetylases (HDACs), thereby linking metabolic states to gene expression, and modulate inflammatory pathways.[34] This provides a broader context for the potential, though unexplored, biological activity of exogenous ketones. The study of structure-activity relationships for compounds like delta-damascone could be a point of interest.[2]

Caption: A general signaling role of endogenous ketone bodies.

References

- 1. ScenTree - (E/Z)-Delta-damascone® (CAS N° 57378-68-4) [scentree.co]

- 2. zhishangchem.com [zhishangchem.com]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 5. Delta-Damascone | C13H20O | CID 5365916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 20. laboratuar.com [laboratuar.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. filab.fr [filab.fr]

- 24. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 25. oecd.org [oecd.org]

- 26. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 27. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 28. oecd.org [oecd.org]

- 29. shimadzu.com [shimadzu.com]

- 30. researchgate.net [researchgate.net]

- 31. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 32. gcms.cz [gcms.cz]

- 33. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Olfactory Dance of Damascones: A Technical Guide to Stereoisomerism and Aroma

For Researchers, Scientists, and Drug Development Professionals

The intricate world of aroma chemistry is profoundly influenced by the three-dimensional arrangement of atoms within a molecule. This phenomenon, known as stereoisomerism, plays a pivotal role in the olfactory perception of damascones, a group of fragrant ketones celebrated for their complex and desirable scents. This technical guide provides an in-depth exploration of the stereoisomerism of damascones, its effect on their aroma profiles, and the experimental methodologies used to characterize these fascinating molecules.

The Stereoisomers of Damascone: A Structural Overview

Damascones are C13-norisoprenoids, derived from the degradation of carotenoids.[1] Their core structure features a trimethylcyclohexenyl or trimethylcyclohexadienyl ring attached to a butenone side chain. The position of the double bonds in the cyclohexene ring and the geometry of the double bond in the side chain give rise to several isomers, each with a unique spatial arrangement and, consequently, a distinct aroma profile. The primary isomers of interest are α-, β-, γ-, and δ-damascone.

The logical relationship between these isomers is a result of the different positions of the double bond within the six-membered ring.

The Aroma Profile of this compound Stereoisomers

The subtle differences in the molecular architecture of this compound isomers lead to significant variations in their interaction with olfactory receptors, resulting in distinct aroma profiles. Sensory evaluation studies have meticulously characterized these differences, providing a valuable vocabulary to describe their scents.

A study combining sensory evaluation with computational simulation revealed that α- and δ-damascone possess more pronounced minty notes, while β- and δ-damascone exhibit more significant floral characteristics.[2]

Quantitative Olfactory Data

The potency of an odorant is quantified by its odor threshold, the minimum concentration at which it can be detected. The odor thresholds of this compound isomers vary significantly, highlighting the profound impact of stereoisomerism on olfactory perception.

| Isomer | Odor Threshold (μg/mL) | Aroma Profile Descriptors | References |

| α-Damascone | 0.0145 | Fruity (apple, plum, blackcurrant), floral (rose), minty, green, camphoraceous. | [2][3][4] |

| β-Damascone | 0.0373 | Floral (rose), fruity (plum, raspberry), wine-like, tobacco, woody, honey. | [2][5] |

| γ-Damascone | Not widely reported | Fruity (cooked apple, plum), floral (rose), green, thujonic, tobacco, coniferous. | [6][7][8][9] |

| δ-Damascone | 0.0011 | Fruity (blackcurrant, cassis, apple), floral (rose), earthy, minty, woody, sweet. | [2][10][11] |

Concentration in Natural Products

Damascones are found in a variety of natural sources, contributing to their characteristic aromas. The concentration of each isomer can vary depending on the source material and processing methods. For instance, β-damascenone, a closely related compound, is found at approximately 100 ppm in Bulgarian Rose Oil.[12] While specific quantitative data for all this compound isomers across a wide range of essential oils is not extensively compiled in single sources, studies have shown their presence in tea leaves and various fruits.[6][13] For example, β-damascone has been suggested for use in apple flavors at 200 ppm and in fresh apricot flavors at around 30 ppm.[6]

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound isomers is crucial for obtaining pure standards for analytical and sensory studies. Various synthetic routes have been developed, often starting from readily available precursors like ionones or citral.

A common and efficient route to α-damascone involves a four-step synthesis from α-ionone.[14]

Protocol:

-

Oximation: α-Ionone is reacted with hydroxylamine hydrochloride in the presence of a base to form α-ionone oxime.

-

Epoxidation: The double bond in the α-ionone oxime is epoxidized using an oxidizing agent such as hydrogen peroxide.

-

Dehydration: The resulting epoxide is then dehydrated, typically using a strong acid, to form an isoxazole derivative.

-

Reduction: Finally, the isoxazole derivative is reduced to yield α-damascone.

β-Damascone can be synthesized from various starting materials, including β-ionone and citral.[15][16][17] One route involves the conversion of citral to α-cyclogeranic acid, which is then transformed into β-damascone through a series of reactions including the formation of an acid chloride, elimination, Grignard reaction, and isomerization.[15]

The synthesis of γ-damascone can be achieved from a cyclogeranic acid derivative. The process involves reacting the derivative with an allyl magnesium halide followed by pyrolysis to rearrange the double bond.[7][18]

A common method for the synthesis of δ-damascone is a Diels-Alder reaction between 1,3-pentadiene and mesityl oxide.[14][19][20][21] This is followed by an aldol condensation with acetaldehyde and subsequent dehydration.[14]

Sensory Evaluation

Quantitative Descriptive Analysis (QDA) is a powerful method for characterizing the aroma profiles of this compound isomers.

Protocol:

-

Panelist Selection and Training: Select 10-12 panelists based on their sensory acuity and ability to verbalize perceptions.[22] Train them to identify and rate the intensity of a consensus list of aroma descriptors relevant to damascones (e.g., fruity, floral, minty, woody).

-

Sample Preparation: Prepare solutions of each this compound isomer in a neutral solvent (e.g., ethanol or dipropylene glycol) at concentrations above their respective odor thresholds but low enough to avoid sensory fatigue.

-

Evaluation: Present the samples to the panelists in a randomized and blind manner. Panelists rate the intensity of each aroma descriptor on a labeled magnitude scale (e.g., a 15-cm line scale with anchors from "not perceptible" to "very strong").[4][22]

-

Data Analysis: Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the aroma profiles of the isomers.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[23][24]

Protocol:

-

Sample Preparation: Prepare a solution of the this compound isomer mixture in a suitable solvent. For complex matrices like essential oils, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile compounds.[25]

-

GC-O Analysis:

-

Instrumentation: Use a gas chromatograph equipped with a capillary column appropriate for separating volatile compounds. The column effluent is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.[24]

-

Parameters: Optimize GC parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve good separation of the isomers.[26][27]

-

Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the retention time, duration, and description of each perceived odor.

-

-

Data Analysis: Correlate the retention times of the perceived odors with the peaks from the conventional detector to identify the specific this compound isomer responsible for each aroma.

Olfactory Signaling Pathway

The perception of this compound aromas begins with the interaction of the odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade that converts the chemical signal into an electrical signal that is sent to the brain.

The binding of a this compound isomer to its specific OR activates the G-protein Gαolf. This, in turn, activates adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Ca²⁺ and Na⁺ ions. This influx depolarizes the neuron, and if the stimulus is strong enough, generates an action potential that travels to the olfactory bulb of the brain for processing.[15]

Conclusion

The stereoisomerism of damascones provides a compelling example of how subtle changes in molecular structure can have a dramatic impact on aroma perception. The distinct minty, floral, and fruity notes of the α-, β-, γ-, and δ-isomers are a direct consequence of their unique three-dimensional shapes and their differential interactions with olfactory receptors. A thorough understanding of these structure-activity relationships, facilitated by the detailed experimental protocols outlined in this guide, is essential for researchers and professionals in the fields of flavor and fragrance chemistry, as well as for those in drug development exploring the intricacies of receptor-ligand interactions. The continued investigation into the sensory properties of stereoisomers will undoubtedly unlock new possibilities for the creation of novel and impactful aroma experiences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound DELTA [studio.dsm-firmenich.com]

- 3. alpha this compound - Hekserij [eng.hekserij.nl]

- 4. fraterworks.com [fraterworks.com]

- 5. Beta this compound Online | Beta this compound Manufacturer and Suppliers [scimplify.com]

- 6. Perfumers Apprentice - this compound Gamma [shop.perfumersapprentice.com]

- 7. ScenTree - (E/Z)-Gamma-damascone® (CAS N° 35087-49-1) [scentree.co]

- 8. olfactorian.com [olfactorian.com]

- 9. gamma-damascone [flavscents.com]

- 10. fraterworks.com [fraterworks.com]

- 11. iff.com [iff.com]

- 12. chm.bris.ac.uk [chm.bris.ac.uk]

- 13. Recent Advances in Volatiles of Teas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. CN109053407B - Method for synthesizing beta-damascenone - Google Patents [patents.google.com]

- 17. Synthesis process of beta-damascenone - Eureka | Patsnap [eureka.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. foreverest.net [foreverest.net]

- 21. US4460792A - Process for the preparation of delta- and epsilon-damascones - Google Patents [patents.google.com]

- 22. Quantitative Descriptive Analysis [sensorysociety.org]

- 23. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 24. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Enantiomeric and quantitative analysis of volatile terpenoids in different teas (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jfda-online.com [jfda-online.com]

- 27. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Damascones in the Aroma Profile of Rosa damascena: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant contribution of damascones to the characteristic and highly valued aroma of Rosa damascena, the Damask rose. While present in minute quantities, these C13-norisoprenoid compounds, belonging to the family of rose ketones, are paramount to the quality and complexity of rose oil and absolute due to their exceptionally low odor thresholds and unique fruity-floral scent profiles. This document outlines their biosynthesis, sensory impact, and the analytical methodologies used for their characterization.

The Chemical and Sensory Significance of Damascones

Damascones are a group of closely related chemical compounds that, along with damascenones and ionones, are classified as rose ketones.[1] Their potent aroma is a crucial element of the overall fragrance of Rosa damascena. Despite their relatively low concentrations in rose essential oil, they possess a vibrant and powerful scent with rosy and fruity characteristics, sometimes exhibiting woody or tobacco-like undertones.[2] The most well-known damascones include α-damascone, β-damascone, and δ-damascone, each contributing distinct nuances to the aroma profile.

The profound impact of damascones on the aroma of rose oil is attributed to their remarkably low odor detection thresholds. This means that even trace amounts of these compounds can be readily perceived by the human olfactory system, making them key contributors to the perceived scent.[3] For instance, β-damascenone, a closely related and highly impactful aroma compound, has an odor threshold of 0.002 parts per billion (ppb).[4]

Sensory Profile of Key Damascones and Related Compounds:

| Compound | Sensory Descriptors |

| α-Damascone | Fruity (apple, plum), rosy, slightly woody and tobacco-like[2] |

| β-Damascone | Rosy, fruity, powerful fragrance chemical used in perfumery[1] |

| δ-Damascone | Fruity, floral, with nuances of green apple and stewed plums[2] |

| β-Damascenone | Extremely potent fruity-floral, cooked apple, honey, tea, dark berry notes[5][6] |

Biosynthesis of Damascones: From Carotenoids to Aroma

Damascones are not synthesized de novo but are rather the degradation products of carotenoids, a class of tetraterpenoids.[7] The biosynthetic pathway involves the enzymatic cleavage of carotenoid precursors by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[8][9]

In Rosa damascena, the enzyme RdCCD1 has been identified as a key player in this process.[8] RdCCD1 exhibits substrate promiscuity, meaning it can cleave a variety of carotenoids at the 9-10 and 9'-10' positions to produce C13-norisoprenoid products, the direct precursors to damascones.[8][9] The expression of the RdCCD1 gene is predominantly observed in the flower, correlating with the high levels of C13-norisoprenoids produced in this tissue.[8] Another related enzyme, RdCCD4, has also been studied but appears to have different substrate specificities and is not directly involved in the production of β-ionone in Rosa damascena.[7]

The regulation of carotenoid biosynthesis and the expression of CCD genes are complex processes influenced by various transcription factors (such as MYB, bZIP, and MADS-box) and plant hormones like abscisic acid.[10][11]

Quantitative Analysis of Damascones in Rosa damascena

The concentration of damascones in rose oil is influenced by factors such as the specific cultivar, geographical origin, harvesting time, and extraction method. Solvent extraction, which yields rose absolute, generally results in a higher concentration of these compounds compared to steam distillation, which produces rose otto.[12]

Table 1: Representative Concentrations of Damascones and Other Key Volatiles in Rosa damascena Oil

| Compound | Concentration Range (%) | Method of Analysis | Reference(s) |

| β-Damascone | Trace - 0.1 | GC-MS | [13] |

| β-Damascenone | 0.01 - 0.14 | GC-MS, GC-MS/MS | [3][8][14] |

| β-Ionone | 0.03 | GC-MS | [3] |

| Rose Oxide | 0.8 (max) | GC-MS | [13] |

| Citronellol | 16.2 - 57.8 | GC-MS | [13][15] |

| Geraniol | 0.9 - 14.1 | GC-MS | [13][15] |

| Nerol | up to 20 | GC | [14] |

| Phenylethyl alcohol | 1.0 - 1.3 | GC-MS | [13] |

Note: Concentrations can vary significantly based on the factors mentioned above. This table provides a general overview based on available literature.

Experimental Protocols for this compound Analysis

The analysis of damascones in the complex matrix of rose oil requires sophisticated analytical techniques due to their low concentrations and the presence of numerous other volatile compounds.

Extraction of Rose Oil

-

Steam Distillation (for Rose Otto): Freshly harvested rose petals are subjected to steam distillation. The steam carries the volatile aromatic compounds, which are then condensed and collected. The essential oil (rose otto) separates from the aqueous phase (rose water).

-

Solvent Extraction (for Rose Absolute): Rose petals are repeatedly extracted with a non-polar solvent like hexane. The solvent is then evaporated to yield a waxy, semi-solid material called "concrete." The concrete is further extracted with ethanol to separate the fragrant absolute from the waxes. The ethanol is then removed by vacuum evaporation.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the separation, identification, and quantification of volatile compounds in essential oils.

-

Sample Preparation: A dilute solution of the rose oil or absolute is prepared in a suitable solvent (e.g., chloroform or hexane). For trace analysis of compounds like β-damascenone, a concentration of around 0.1% may be used.[8]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar or medium-polarity capillary column is typically employed, such as a 5% phenyl/95% methyl polysiloxane column (e.g., DB-5MS or equivalent). A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[5][8]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[8]

-

Injector: A split/splitless injector is used, often in splitless mode for trace analysis, with a temperature of around 250°C.[16]

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a final temperature of 240-305°C at a rate of 2-15°C/min.[5][8]

-

Mass Spectrometer: The MS is operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode to identify all compounds, or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds. For enhanced selectivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can be utilized.[8]

-

-

Data Analysis: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST). Quantification is performed by creating a calibration curve with known concentrations of standard compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants [jstage.jst.go.jp]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. delta-damascone, 57378-68-4 [thegoodscentscompany.com]

- 7. Carotenoid DB: Rosa spp. [carotenoiddb.jp]

- 8. agilent.com [agilent.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes [frontiersin.org]

- 11. Dynamic Carotenoid Profiles and Function Analysis of the RrPSY1 Gene in Rosa rugosa Flowers [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.modares.ac.ir [journals.modares.ac.ir]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Assessing the volatile composition by GC/MS-MS and biological efficacy of <i>Rosa damascena</i> essential oil: Examining its antimicrobial and antioxidant capabilities - Arabian Journal of Chemistry [arabjchem.org]

The Genesis of Flavor: A Technical Guide to Damascone Precursors in Apples and Tobacco

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biosynthetic origins of damascones, a group of potent aroma compounds, with a specific focus on their precursors in two economically significant natural products: apples (Malus domestica) and tobacco (Nicotiana tabacum). Understanding the formation of these C13-norisoprenoids is critical for flavor and fragrance research, as well as for professionals in drug development exploring natural product pathways.